molecular formula C19H21N5O2S B2522273 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 894062-19-2

2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No. B2522273
CAS RN: 894062-19-2
M. Wt: 383.47
InChI Key: KHSBGMVRNHATHY-UHFFFAOYSA-N
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Description

The compound “2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been shown to exhibit significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds similar to 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone has led to the development of various derivatives with potential applications in medicinal chemistry. Studies such as the one conducted by Gurnos Jones and John R. Phipps (1976) explore the synthesis of related compounds, focusing on the reactions and structural properties that could be leveraged for further pharmaceutical development (Jones & Phipps, 1976).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, H. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, showcasing the potential of these compounds in combating various microbial strains (Bektaş et al., 2007).

Anti-Asthmatic Activities

The synthesis of compounds with a [1,2,4]triazolo[1,5-b]pyridazine core, similar to the compound , has been explored for their potential anti-asthmatic activities. M. Kuwahara et al. (1997) developed a series of such compounds and evaluated their efficacy in inhibiting bronchoconstriction in guinea pigs, indicating their potential use in treating asthma and related respiratory conditions (Kuwahara et al., 1997).

Anticancer and PI3K Inhibition

Research into compounds with structural similarities to 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone includes the development of potential anticancer agents. Xiao-meng Wang et al. (2015) explored the modification of such compounds to enhance their anticancer effects and reduce toxicity, specifically targeting PI3K inhibitors, which are critical in cancer treatment strategies (Wang et al., 2015).

Herbicidal Activities

The structural framework of compounds like 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone has been utilized in the synthesis of herbicides. Studies such as those by Yan-ping Luo et al. (2008) demonstrate the herbicidal potential of triazolinone derivatives, highlighting the agricultural applications of these chemical entities (Luo et al., 2008).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising area of future research .

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-26-15-7-5-6-14(12-15)16-8-9-17-20-21-19(24(17)22-16)27-13-18(25)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBGMVRNHATHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

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